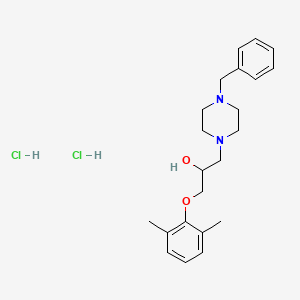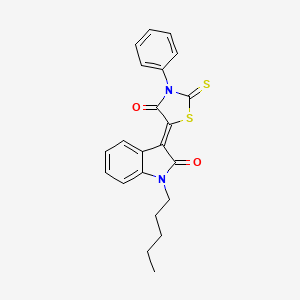![molecular formula C16H13N3O2S B3884339 benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3884339.png)
benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Vue d'ensemble
Description
Benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a hydrazone derivative of thiazolidinone, which is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Mécanisme D'action
The mechanism of action of benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cancer.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects such as:
1. Reduction of oxidative stress: this compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
2. Inhibition of inflammation: this compound has been shown to inhibit inflammation by modulating the expression of various inflammatory mediators.
3. Induction of apoptosis: this compound has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of using benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone in lab experiments are:
Advantages:
1. High stability: this compound is a stable compound that can be stored for long periods without degradation.
2. Easy synthesis: this compound can be easily synthesized using simple reaction conditions.
3. Broad range of applications: this compound has a broad range of applications in various fields of scientific research.
Limitations:
1. Limited solubility: this compound has limited solubility in some solvents, which may limit its use in certain experiments.
2. Limited stability in acidic conditions: this compound is not stable in acidic conditions, which may limit its use in certain experiments.
3. Limited toxicity data: There is limited toxicity data available for this compound, which may limit its use in certain experiments.
Orientations Futures
Some of the future directions for research on benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone are:
1. Development of novel derivatives: The synthesis of novel derivatives of this compound with improved properties such as solubility, stability, and bioactivity.
2. In vivo studies: The evaluation of the in vivo effects of this compound in animal models of oxidative stress, inflammation, and cancer.
3. Mechanistic studies: The elucidation of the molecular mechanisms underlying the effects of this compound on oxidative stress, inflammation, and cancer.
4. Clinical trials: The evaluation of the safety and efficacy of this compound in human clinical trials for the treatment of oxidative stress-related diseases, inflammatory diseases, and cancer.
Conclusion:
This compound is a compound that has potential applications in various fields of scientific research. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Applications De Recherche Scientifique
Benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been extensively studied for its potential applications in various fields of scientific research. Some of the applications of this compound are:
1. Antioxidant activity: this compound has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
2. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
3. Anticancer activity: this compound has been shown to possess anticancer activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
(2E)-2-[(E)-benzylidenehydrazinylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14-8-6-13(7-9-14)19-15(21)11-22-16(19)18-17-10-12-4-2-1-3-5-12/h1-10,20H,11H2/b17-10+,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQYOLPTJCLNEQ-NSDISPIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN=CC2=CC=CC=C2)S1)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\N=C\C2=CC=CC=C2)/S1)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylthio)ethyl [4-(2-{4-[methyl(phenylsulfonyl)amino]benzoyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3884259.png)
![2-[2-(2-chlorophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3884269.png)

![3-hydroxy-4-methoxybenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3884274.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B3884279.png)
![N-[2-(4-bromophenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B3884287.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3884291.png)

![2-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3884312.png)

![3-(5-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3884333.png)
![nicotinaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3884352.png)

![{[4-(3-chlorophenyl)-5-(4-hydroxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3884364.png)
